molecular formula C17H20NaO6+ B036631 Mycophenolate sodium CAS No. 37415-62-6

Mycophenolate sodium

Katalognummer B036631
CAS-Nummer: 37415-62-6
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: DOZYTHNHLLSNIK-JOKMOOFLSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mycophenolate Sodium is an immunosuppressive agent developed to improve the gastrointestinal tolerability of mycophenolic acid (MPA), a compound fundamental in post-transplant immunosuppressive regimens. The formulation as enteric-coated mycophenolate sodium (EC-MPS) aims to mitigate side effects commonly associated with MPA, allowing for better patient adherence and potentially restoring optimal dosage levels (Budde et al., 2010).

Synthesis and Molecular Structure Analysis

Mycophenolate sodium's development focused on modifying mycophenolic acid's properties to reduce upper gastrointestinal side effects, common with the prodrug mycophenolate mofetil (MMF). Unlike MMF, which begins absorption in the stomach, EC-MPS is designed to release MPA in the small intestine, leveraging the molecular structure to improve patient outcomes while maintaining efficacy (Filler & Buffo, 2007).

Chemical Reactions and Properties

Mycophenolate sodium undergoes enzymatic hydrolysis in the gastrointestinal tract to release mycophenolic acid, the active immunosuppressant. The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are crucial for its effectiveness and safety profile. Despite its design to mitigate gastrointestinal issues, studies show that the anticipated improvement in GI side effects has not been significant compared to MMF (Budde et al., 2004).

Physical Properties Analysis

The enteric coating of mycophenolate sodium ensures that the drug remains intact in the acidic environment of the stomach and only dissolves upon reaching the more neutral pH of the small intestine. This targeted release mechanism is central to its design to reduce gastrointestinal disturbances. The physical form of EC-MPS facilitates its specific absorption characteristics and pharmacodynamic effects, crucial for its application in solid organ transplantation (Newbold, Riley, & Hardinger, 2009).

Chemical Properties Analysis

Mycophenolate sodium's chemical properties, including its solubility and stability, are designed to optimize mycophenolic acid delivery and immunosuppressive activity. By inhibiting inosine monophosphate dehydrogenase, it effectively reduces the proliferation of T and B lymphocytes, crucial for its immunosuppressive action. The enteric coating and the sodium salt form are tailored to improve the drug's chemical stability and solubility, ensuring effective delivery and absorption (Ferreira et al., 2020).

Wissenschaftliche Forschungsanwendungen

1. Topical Immunosuppression in Vascularized Composite Allotransplantation

  • Application Summary: Mycophenolic acid (MPA), the active form of the ester prodrug mycophenolate mofetil (MMF), is used as an immunosuppressive drug for the prevention of acute rejection following solid organ transplantation and in vascularized composite allotransplantation (VCA) .
  • Methods of Application: The goal was to develop a topical formulation of MPA with optimal in vitro/in vivo characteristics such as release, permeation, and tissue bioavailability . Permeation studies were performed with a solution of MPA (10 mg/ml). In vitro release and permeation studies were performed for different semisolid formulations of MPA (1% w/w) using a Franz Diffusion Cell System .
  • Results: MPA in solution exhibited a steady state flux (3.8 ± 0.1 µg/cm 2 /h) and permeability (1.1 × 10 −7 ± 3.2 × 10 −9 cm/s). MPA in Lipoderm exhibited a steady state flux of 1.12 ± 0.24 µg/cm 2 /h, and permeability of 6.2 × 10 −09 ± 1.3 × 10 −9 cm/s across the biomimetic membrane .

2. Synthesis and Structural Characterization of Mycophenolic Acid Isobutanolammonium Salt

  • Application Summary: Mycophenolic acid is a BCS class 2 drug used as a potential immune-suppressing agent. It has potential uses but has solubility issues; converting to salt form can increase solubility and help in formulation development .
  • Methods of Application: The synthesis and characterization of mycophenolic acid salt are presented in this paper. Thermal methods such as Differential Scanning Calorimetry (DSC), Thermogravimetry, and other methods such as Fourier Transform Infrared Spectroscopy and Powder X-ray Diffraction were used to analyze the produced salt .
  • Results: The DSC curves of the parent drug and its isobutanolammonium salt vary, indicating that the drug and the salt former had undergone a chemical interaction. According to powder X-ray diffraction analysis, the product generated from the reaction was salt, not the parent drug’s cocrystal .

3. Quality Control Testing

  • Application Summary: Mycophenolate sodium is used as a pharmaceutical secondary standard for quality control testing .

4. USP Monograph Testing

  • Application Summary: Mycophenolate sodium is used as a USP reference standard for specified quality tests and assays as specified in the USP compendia . It is also used with the USP monograph such as Mycophenolic Acid Delayed-Release Tablets .

5. Treatment of Lupus Nephritis

  • Application Summary: Mycophenolate sodium is used as a treatment for lupus nephritis, a kidney disorder that is a complication of systemic lupus erythematosus .

Safety And Hazards

Mycophenolate sodium may cause allergic reactions and is harmful if swallowed . It may cause birth defects based on animal data . It is also suspected of causing genetic defects, may cause cancer, may damage fertility or the unborn child, and causes damage to organs (bone marrow) through prolonged or repeated exposure .

Zukünftige Richtungen

Mycophenolate is increasingly being used in the treatment of patients with various autoimmune diseases . Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating pSS .

Eigenschaften

IUPAC Name

sodium;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/q;+1/p-1/b9-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZYTHNHLLSNIK-JOKMOOFLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mycophenolate sodium

CAS RN

37415-62-6
Record name Mycophenolate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037415626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-5-phthalanyl)-4-methyl-4-hexenoic acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX877SQI1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycophenolate sodium
Reactant of Route 2
Mycophenolate sodium
Reactant of Route 3
Mycophenolate sodium
Reactant of Route 4
Mycophenolate sodium
Reactant of Route 5
Mycophenolate sodium
Reactant of Route 6
Mycophenolate sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.